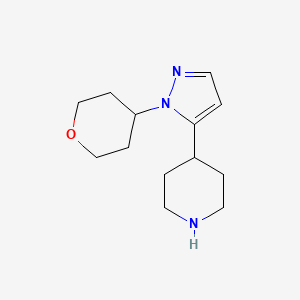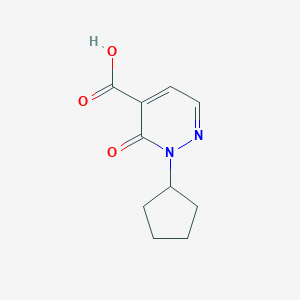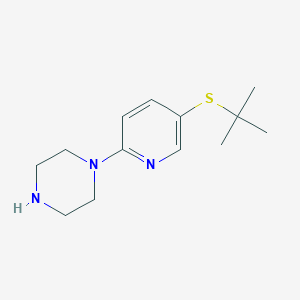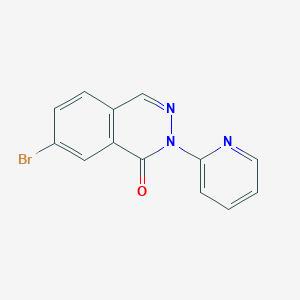
2-Ethynyl-3-nitropyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Ethynyl-3-nitropyridine is an organic compound with the molecular formula C7H4N2O2. It is a derivative of pyridine, characterized by the presence of an ethynyl group at the second position and a nitro group at the third position on the pyridine ring. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity.
準備方法
Synthetic Routes and Reaction Conditions: One common method is the reaction of pyridine with dinitrogen pentoxide (N2O5) in an organic solvent to form the N-nitropyridinium ion, which upon further reaction with sulfur dioxide (SO2) and bisulfite (HSO3-) in water yields 3-nitropyridine . The ethynyl group can then be introduced via a Sonogashira coupling reaction, where 3-nitropyridine is reacted with a terminal alkyne in the presence of a palladium catalyst and a copper co-catalyst .
Industrial Production Methods: Industrial production of 2-Ethynyl-3-nitropyridine follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control over reaction conditions, leading to higher yields and purity of the final product.
化学反応の分析
Types of Reactions: 2-Ethynyl-3-nitropyridine undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro-substituted position.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas (H2).
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of 2-acetyl-3-nitropyridine.
Reduction: Formation of 2-ethynyl-3-aminopyridine.
Substitution: Formation of various substituted pyridines depending on the nucleophile used.
科学的研究の応用
2-Ethynyl-3-nitropyridine has diverse applications in scientific research:
Medicine: Explored as a precursor for the synthesis of drugs targeting specific biological pathways.
作用機序
The mechanism of action of 2-Ethynyl-3-nitropyridine largely depends on its interaction with biological targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects. The ethynyl group can participate in covalent bonding with nucleophilic sites in enzymes or receptors, modulating their activity .
類似化合物との比較
- 2-Ethynyl-5-nitropyridine
- 3-Ethynyl-2-nitropyridine
- 2-Cyano-3-nitropyridine
Comparison: 2-Ethynyl-3-nitropyridine is unique due to the specific positioning of the ethynyl and nitro groups, which influences its reactivity and biological activity. Compared to its analogs, it may exhibit different electronic properties and steric effects, making it suitable for specific applications in organic synthesis and material science .
特性
分子式 |
C7H4N2O2 |
|---|---|
分子量 |
148.12 g/mol |
IUPAC名 |
2-ethynyl-3-nitropyridine |
InChI |
InChI=1S/C7H4N2O2/c1-2-6-7(9(10)11)4-3-5-8-6/h1,3-5H |
InChIキー |
GFYMLVNPIRJVIR-UHFFFAOYSA-N |
正規SMILES |
C#CC1=C(C=CC=N1)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![6-Oxo-1,6-dihydro-[2,3'-bipyridine]-3-carbonitrile](/img/structure/B11798374.png)






